molecular formula C23H23N3O B591222 N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide CAS No. 1391484-80-2

N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide

Numéro de catalogue B591222
Numéro CAS: 1391484-80-2
Poids moléculaire: 357.457
Clé InChI: UJKHLVOEXULDRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NNEI belongs to the class of synthetic cannabinoids, which are psychoactive substances designed to mimic the effects of natural cannabinoids found in cannabis. These compounds are often abused as recreational drugs and are commonly marketed under various street names like “spice” or “K2” .


Synthesis Analysis

The synthesis of NNEI involves the modification of the indazole-3-carboxamide structure. While specific synthetic routes may vary, researchers have reported methods to create NNEI derivatives. These pathways typically involve chemical modifications of the parent compound, resulting in the desired N-alkyl indazole-3-carboxamide analogs .


Molecular Structure Analysis

NNEI’s molecular formula is C23H22FN3O , with a molecular weight of 375.5 g/mol . The compound’s structure includes a naphthalenyl group attached to the indazole core. The fluoropentyl side chain contributes to its pharmacological activity . Here’s a visual representation of NNEI’s structure:

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Kinetic and Metabolic Profiles : N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide (MN-18) has been studied for its pharmacokinetic profiles. Research indicates that MN-18 is rapidly cleared by both rat and human liver microsomes and undergoes various oxidative transformations. These processes result in the formation of several unique metabolites, which are essential for the forensic identification of MN-18 intake. This study highlights the distinct pharmacokinetic profiles of closely related synthetic cannabinoids, emphasizing the variations between in vitro and in vivo models (Kevin et al., 2018).

Forensic Analysis

  • Identification in Illegal Products : MN-18 has been identified in various illegal products, reflecting the evolving nature of new psychoactive substances. The compound was detected alongside other synthetic cannabinoids, highlighting the ongoing challenge in forensic toxicology to identify and understand the distribution of such compounds in illicit markets (Uchiyama et al., 2015).

Analytical Characterization

  • External Contamination and Hair Analysis : An experimental study was conducted on the external contamination of hair by synthetic cannabinoids, including MN-18. The findings indicated that MN-18 can be adsorbed onto hair, posing challenges in determining synthetic cannabinoid abuse through hair analysis. This research is vital for forensic science, especially in cases of passive exposure to these substances (Saito et al., 2014).

Toxicological Implications

  • Fatal Poisoning Case : MN-18 was identified in a fatal poisoning case, where it was detected in the victim's blood and tissue samples. This case study underscores the potential lethal effects of synthetic cannabinoids and highlights the importance of toxicological analysis in forensic investigations (Sasaki et al., 2014).

Propriétés

IUPAC Name

N-naphthalen-1-yl-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKHLVOEXULDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010033
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide

CAS RN

1391484-80-2
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MN-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Reactant of Route 6
N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide

Q & A

Q1: How does MN-18 exert its effects in the body?

A: MN-18, like other synthetic cannabinoids, primarily acts as a potent agonist at the cannabinoid type-1 (CB1) receptor. [] This receptor is found throughout the central and peripheral nervous systems and is involved in various physiological processes, including mood, memory, appetite, and pain perception.

Q2: Does MN-18 interact with other receptors besides CB1?

A: While MN-18 displays high affinity for the CB1 receptor, research also shows it binds to the cannabinoid type-2 (CB2) receptor, although with lower affinity. [] The implications of this interaction are less understood and require further investigation.

Q3: What are the downstream effects of MN-18 binding to CB1 receptors?

A: Binding of MN-18 to CB1 receptors triggers intracellular signaling cascades, including the activation of G-proteins. This activation leads to the inhibition of adenylate cyclase, ultimately affecting cyclic adenosine monophosphate (cAMP) production and downstream signaling pathways. []

Q4: What is the molecular formula and weight of MN-18?

A4: The molecular formula for MN-18 is C23H23N3O, and its molecular weight is 357.44 g/mol.

Q5: Is there any spectroscopic data available for MN-18?

A: While specific spectroscopic data is not provided in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the structural characterization of synthetic cannabinoids like MN-18. [, ]

Q6: How stable is MN-18 under different conditions?

A6: The provided research focuses on MN-18's pharmacological properties and does not indicate any catalytic properties or applications.

A6: The provided research primarily focuses on experimental data and doesn't delve into detailed computational studies for MN-18.

Q7: How do structural modifications of MN-18 affect its activity?

A: While specific SAR studies on MN-18 are not detailed in the provided research, comparing it to closely related synthetic cannabinoids like NNEI reveals valuable insights. Despite their structural similarities, these compounds exhibit different pharmacokinetic profiles, highlighting the impact of even minor structural changes on their behavior. [] For instance, the presence of an indole group in NNEI compared to the indazole group in MN-18 leads to differences in metabolism and elimination rates. []

A7: The research primarily focuses on MN-18's metabolic fate and does not elaborate on formulation strategies.

A7: The provided research primarily focuses on scientific aspects and doesn't discuss specific SHE regulations related to MN-18.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of MN-18?

A: Studies using rat models indicate that MN-18 is rapidly cleared from the body. [] In vitro studies using human and rat liver microsomes and hepatocytes showed that MN-18 undergoes various oxidative transformations, primarily involving hydroxylation and carboxylation. [, ]

Q9: Are there significant differences in the metabolism of MN-18 compared to other synthetic cannabinoids?

A: Yes, despite structural similarities, MN-18 exhibits a distinct metabolic profile compared to its close analog, NNEI. While NNEI undergoes a greater number of biotransformations, MN-18 is eliminated at a faster rate in vivo. [] This highlights the importance of understanding individual metabolic pathways for each synthetic cannabinoid.

Q10: What are the major metabolites of MN-18 identified in research?

A: The most abundant metabolites of MN-18 identified in human hepatocyte studies are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated MN-18, and naphthalene-hydroxylated MN-18. [] These metabolites are crucial for clinical and forensic laboratories to confirm MN-18 intake and potentially link observed adverse events to the compound. []

A10: The provided research focuses on the characterization and metabolic fate of MN-18 and doesn't provide data on its efficacy.

A10: The provided research does not contain information on resistance mechanisms associated with MN-18.

A: The research mentions that MN-18, like other synthetic cannabinoids, can lead to adverse effects, including cardiotoxicity, seizures, kidney damage, and potentially death. [] Additionally, exposure to high temperatures can degrade MN-18, forming toxic byproducts like cyanide. []

A10: The provided research does not focus on drug delivery and targeting strategies for MN-18.

Q11: Are there any specific biomarkers for MN-18 exposure?

A: Research suggests that specific metabolites of MN-18, such as 1-pentyl-1H-indazole-3-carboxylic acid, can serve as markers to identify MN-18 intake. [] These markers are valuable tools for clinical and forensic analysis.

Q12: Which analytical techniques are used to detect and quantify MN-18?

A: High-resolution mass spectrometry, often coupled with techniques like liquid chromatography or gas chromatography, is commonly employed for identifying and quantifying MN-18 and its metabolites in biological samples. [, ]

A12: The provided research focuses on the human health aspects of MN-18 and lacks information on its environmental impact and degradation.

A12: The provided research does not offer insights into the dissolution and solubility properties of MN-18.

A12: The provided research does not provide details on the validation of analytical methods for MN-18.

A12: The provided research does not cover aspects of quality control and assurance for MN-18.

A12: The provided research does not offer information on the immunogenicity of MN-18.

A12: The provided research does not delve into the interactions of MN-18 with drug transporters.

A12: The provided research does not provide specific details on the potential of MN-18 to induce or inhibit drug-metabolizing enzymes.

A12: The provided research focuses on the metabolism and toxicological aspects of MN-18. It does not offer specific information on its biocompatibility and biodegradability.

A12: The research does not discuss alternatives or substitutes to MN-18.

A12: The research primarily focuses on the pharmacological and toxicological properties of MN-18 and does not delve into waste management strategies.

A: The provided research highlights the role of advanced analytical techniques, like high-resolution mass spectrometry, as essential tools for studying synthetic cannabinoids like MN-18. [, ]

Q13: When was MN-18 first identified as a novel psychoactive substance?

A: MN-18 was first identified in Japan in 2014 during an ongoing survey of novel psychoactive substances. [] Shortly after, it was scheduled in Japan and other countries due to its potential for abuse. []

Q14: How do different disciplines contribute to the understanding of MN-18?

A14: Addressing the challenges posed by MN-18 requires a multidisciplinary approach involving:

  • Pharmacology: Understanding its interactions with the endocannabinoid system, specifically the CB1 and CB2 receptors. []
  • Toxicology: Investigating its acute and long-term health effects, including its potential for toxicity and adverse events. [, ]
  • Analytical Chemistry: Developing and refining analytical techniques for accurate detection and quantification in biological samples. [, ]
  • Forensic Science: Using analytical data to identify MN-18 intake, link it to potential poisoning cases, and provide evidence for legal proceedings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.